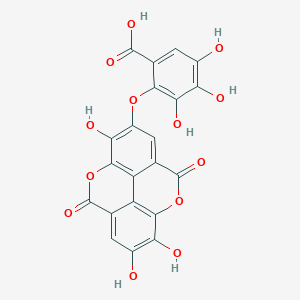
3-amino-4-(methylamino)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-(methylamino)-2H-chromen-2-one, is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse pharmacological activities and remarkable photochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methylamino-coumarin typically involves multi-component reactions. One common method is the reaction of 4-hydroxycoumarin with appropriate amines under controlled conditions. For instance, the reaction of 4-hydroxy-3-nitrocoumarin with methylamine followed by reduction can yield 3-amino-4-methylamino-coumarin .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multi-component reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-methylamino-coumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, which can have enhanced biological activities and different photochemical properties .
Applications De Recherche Scientifique
3-amino-4-methylamino-coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential as an anti-cancer agent and enzyme inhibitor.
Industry: Utilized in the development of dyes and pigments due to its photochemical properties
Mécanisme D'action
The mechanism by which 3-amino-4-methylamino-coumarin exerts its effects involves interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and heat shock protein 90, which are crucial for cell proliferation and survival. The compound’s fluorescence properties also make it useful for imaging and detection applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-aminocoumarin
- 4-aminocoumarin
- 3-acetylaminocoumarin
- 3-oxycoumarin
Uniqueness
3-amino-4-methylamino-coumarin stands out due to its dual amino substitutions, which enhance its chemical reactivity and biological activity. This makes it more versatile in applications compared to its analogs .
Conclusion
3-amino-4-(methylamino)-2H-chromen-2-one, is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo diverse reactions and be used in numerous applications, from medicinal chemistry to industrial processes. Continued research into this compound will likely uncover even more uses and benefits.
Propriétés
Numéro CAS |
59288-10-7 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
3-amino-4-(methylamino)chromen-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3 |
Clé InChI |
VUGQMTSDCGZIHF-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
SMILES canonique |
CNC1=C(C(=O)OC2=CC=CC=C21)N |
Key on ui other cas no. |
59288-10-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)





![1,3,4,5,6,7-Hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B179524.png)


![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)


